

1-Bromoheptane-d3 chemical structure and CAS number

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Compound of Interest

Compound Name: **1-Bromoheptane-d3**

Cat. No.: **B3044151**

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An In-depth Technical Guide to 1-Bromoheptane-d3

For researchers, scientists, and professionals in drug development, the use of isotopically labeled compounds is indispensable for elucidating metabolic pathways, quantifying exposure, and enhancing the pharmacokinetic profiles of therapeutic agents. This guide provides a comprehensive overview of **1-Bromoheptane-d3**, a deuterated analog of 1-bromoheptane, detailing its chemical structure, properties, synthesis, and applications.

Chemical Structure and Identification

1-Bromoheptane-d3 is a saturated alkyl halide in which three hydrogen atoms on the terminal methyl group have been replaced with deuterium, a stable isotope of hydrogen.

Chemical Structure:

Key Identifiers:

Identifier	Value
Chemical Name	1-Bromoheptane-d3
CAS Number	344253-18-5[1]
Molecular Formula	C ₇ H ₁₂ D ₃ Br
SMILES	[2H]C([2H])([2H])CCCCCBr

Physicochemical Properties

Precise experimental data for the physicochemical properties of **1-Bromoheptane-d3** are not readily available. However, the properties of its non-deuterated analog, 1-bromoheptane, provide a reliable estimate. The substitution of protium with deuterium typically results in a slight increase in molecular weight and can have minor effects on boiling and melting points.

Table of Physicochemical Properties:

Property	1-Bromoheptane-d3 (Estimated)	1-Bromoheptane (Experimental)
Molecular Weight (g/mol)	182.12[1]	179.10
Boiling Point (°C)	~180	180
Melting Point (°C)	~-58	-58
Density (g/mL at 25°C)	~1.14	1.14
Appearance	Colorless liquid	Colorless liquid

Synthesis of 1-Bromoheptane-d3

A specific, peer-reviewed synthesis protocol for **1-Bromoheptane-d3** is not widely published. However, a plausible synthetic route involves the bromination of heptan-1-ol-d3. This precursor can be synthesized from a deuterated starting material, such as methyl-d3-magnesium iodide, followed by reaction with a suitable electrophile to build the carbon chain, and subsequent reduction. A more direct approach would be the bromination of commercially available heptan-1-ol-d3.

Below is a proposed experimental protocol adapted from the synthesis of 1-bromoheptane from 1-heptanol.

Experimental Protocol: Synthesis of **1-Bromoheptane-d3** from Heptan-1-ol-d3

This procedure is based on the nucleophilic substitution of the hydroxyl group in heptan-1-ol-d3 using hydrobromic acid, generated *in situ* from sodium bromide and sulfuric acid.

Materials:

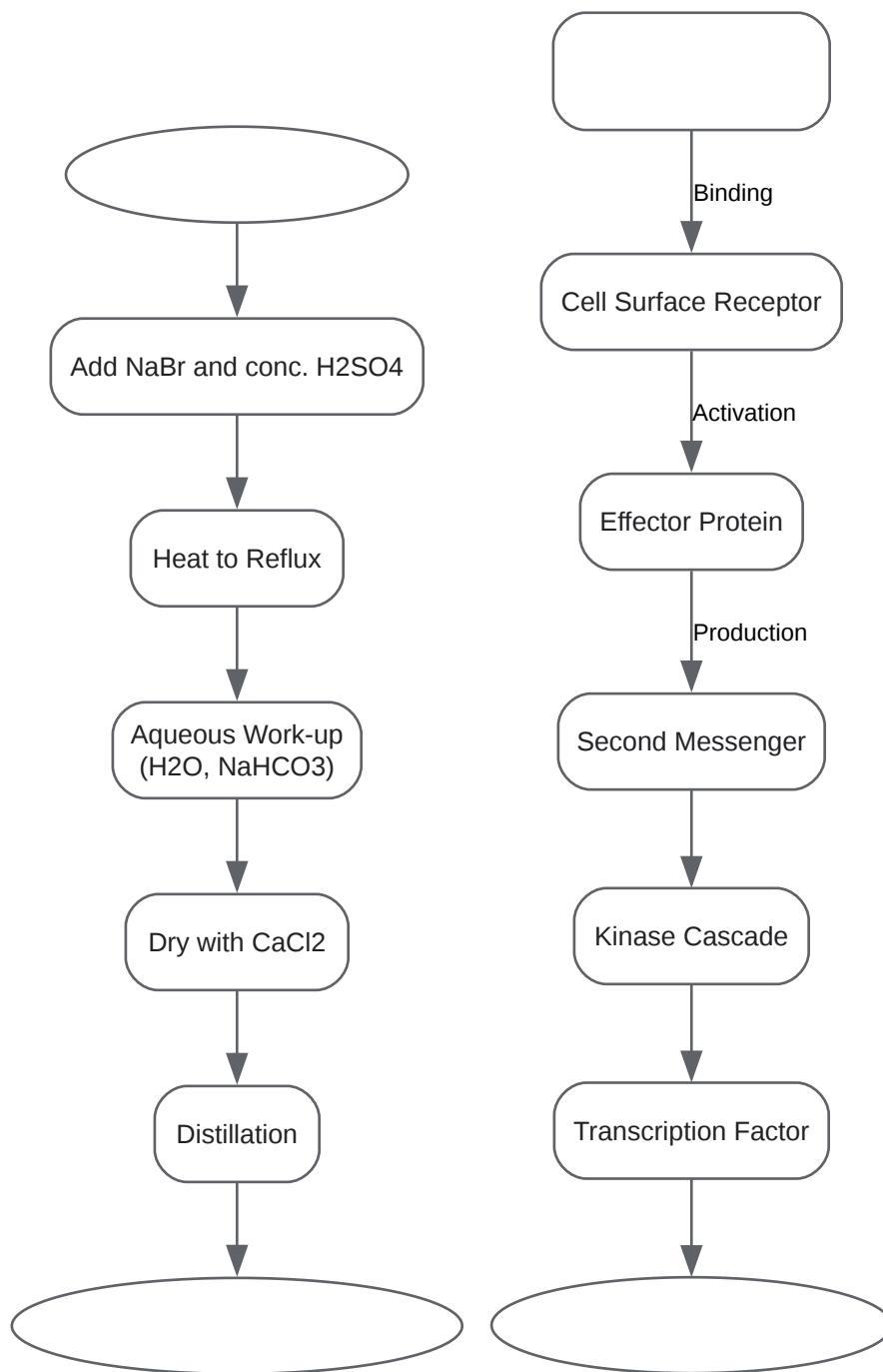
- Heptan-1-ol-d3
- Sodium bromide (NaBr)
- Concentrated sulfuric acid (H_2SO_4)
- Water (H_2O)
- Saturated sodium bicarbonate solution ($NaHCO_3$)
- Anhydrous calcium chloride ($CaCl_2$)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Distillation apparatus

Procedure:

- Reaction Setup: In a round-bottom flask, combine heptan-1-ol-d3 and sodium bromide.
- Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid with constant stirring.
- Reflux: Heat the mixture to reflux for several hours to ensure the reaction goes to completion.

- Work-up: After cooling, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and again with water.
- Drying: Dry the organic layer over anhydrous calcium chloride.
- Purification: Purify the crude **1-Bromoheptane-d3** by distillation, collecting the fraction at the appropriate boiling point.

Logical Workflow for the Proposed Synthesis:

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References

- 1. 1-Bromoheptane(629-04-9) MS spectrum [chemicalbook.com]
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